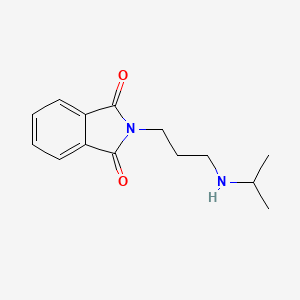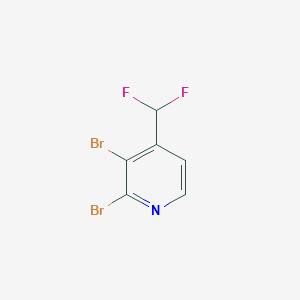
2,3-Dibromo-4-(difluoromethyl)pyridine
Vue d'ensemble
Description
“2,3-Dibromo-4-(difluoromethyl)pyridine” is a chemical compound with the molecular formula C6H3Br2F2N . It has a molecular weight of 286.90 g/mol . This compound is used in various fields of research and industry due to its unique properties.
Synthesis Analysis
The synthesis of “2,3-Dibromo-4-(difluoromethyl)pyridine” and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine; subsequent vapor–phase fluorination produces 2,3,5-DCTF .Molecular Structure Analysis
The molecular structure of “2,3-Dibromo-4-(difluoromethyl)pyridine” is represented by the InChI code: InChI=1S/C6H3Br2F2N/c7-4-3(6(9)10)1-2-11-5(4)8/h1-2,6H . The Canonical SMILES representation is: C1=CN=C(C(=C1C(F)F)Br)Br .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a molecular weight of 286.90 g/mol, an XLogP3-AA of 3.2, and a topological polar surface area of 12.9 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 1 .Applications De Recherche Scientifique
Synthesis of Pesticides
2,3-Dibromo-4-(difluoromethyl)pyridine, as a fluorine-containing pyridine derivative, plays a significant role in the synthesis of pesticides. Lu Xin-xin (2006) reviewed the processes of synthesizing similar fluorine-containing pyridines, underscoring their importance in pesticide production (Lu Xin-xin, 2006).
Synthesis of Functionalized Pyridine Derivatives
This compound reacts with a range of electrophiles to give various functionalized pyridine derivatives. H. Benmansour et al. (2000) and (2001) demonstrated the synthesis of multifunctional pyridine derivatives from bromofluoropyridine derivatives, highlighting the compound's versatility in creating diverse chemical structures (Benmansour et al., 2000), (Benmansour et al., 2001).
Development of Silylated Compounds
Laura Santos et al. (2020) explored the functionalization of 3-(difluoromethyl)pyridine, leading to the development of new silylated compounds. This research indicates potential applications in designing novel chemical entities (Santos et al., 2020).
Synthesis of Substituted Pyridines
The pyridine heterocycle is integral in medicinal development. A. Goetz and N. Garg (2012) reported on using 3,4-pyridynes, closely related to 2,3-Dibromo-4-(difluoromethyl)pyridine, for the synthesis of di- and tri-substituted pyridines, contributing to the creation of medicinal derivatives (Goetz & Garg, 2012).
Synthesis of Triarylpyridine Derivatives
B. Maleki (2015) discussed the synthesis of 2,4,6-triarylpyridines, which possess a broad spectrum of biological and pharmaceutical properties. This synthesis emphasizes the significance of pyridine derivatives in pharmaceutical development (Maleki, 2015).
Orientations Futures
The future directions for “2,3-Dibromo-4-(difluoromethyl)pyridine” and its derivatives are promising. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of these compounds will be discovered in the future .
Propriétés
IUPAC Name |
2,3-dibromo-4-(difluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F2N/c7-4-3(6(9)10)1-2-11-5(4)8/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHLIULMIFZUGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-4-(difluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1399083.png)
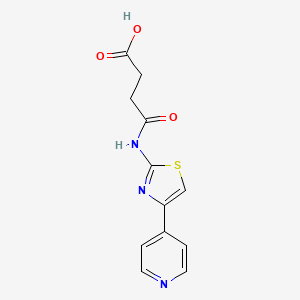
![4,5-dimethyl 1-[2-oxo-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1399088.png)
![6-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)hexanoic acid](/img/structure/B1399089.png)
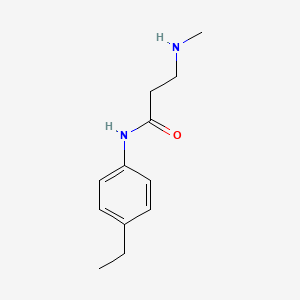
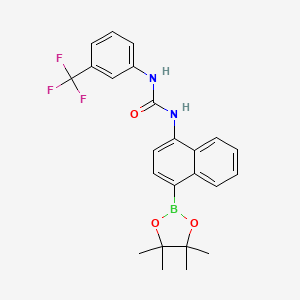
![1-[(Benzyloxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B1399092.png)
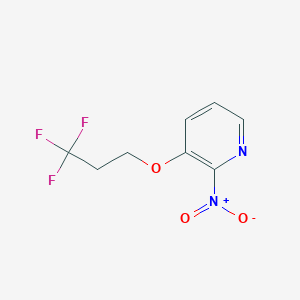
![[(4-Bromophenyl)methyl][(3-fluorophenyl)methyl]methylamine](/img/structure/B1399095.png)
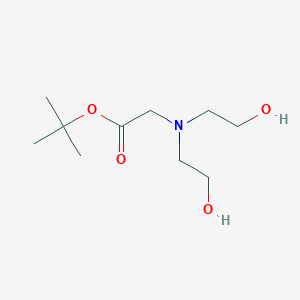

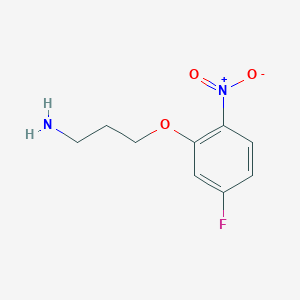
![[3-(3,4-Difluorophenyl)phenyl]methanamine](/img/structure/B1399102.png)
